
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is an organoarsenic compound It is a derivative of arsonic acid where the arsonic group is attached to a phenyl ring substituted with a 4-chlorophenylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- typically involves the reaction of 4-chloroacetylaminophenyl arsonic acid with appropriate reagents under controlled conditions. The process may include steps such as electrophilic aromatic substitution, where aniline reacts with arsenic acid to form the arsonic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The arsonic group can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic group to arsenic trioxide or other lower oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aromatic ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Scientific Research Applications
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in chemotherapy and other medical applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- involves its interaction with biological molecules. The arsonic group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, contributing to its antimicrobial and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid with similar chemical properties.
Phenylarsonic acid: A simpler organoarsenic compound without the chlorophenylacetylamino group.
Uniqueness
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is unique due to the presence of the 4-chlorophenylacetylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74175-16-9 |
|---|---|
Molecular Formula |
C14H13AsClNO4 |
Molecular Weight |
369.63 g/mol |
IUPAC Name |
[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H13AsClNO4/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19,20)21/h1-8H,9H2,(H,17,18)(H2,19,20,21) |
InChI Key |
QBJQYDCAILZJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)[As](=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


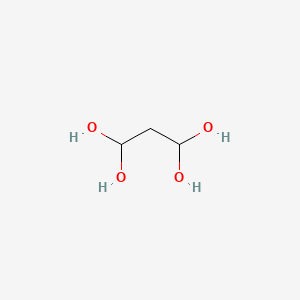
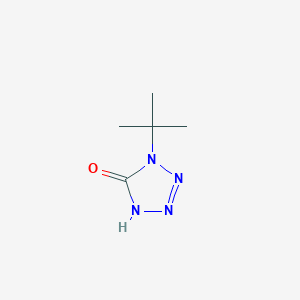
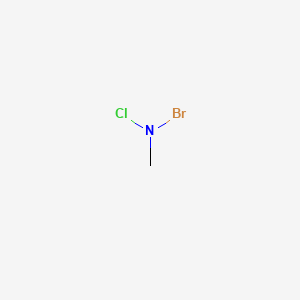
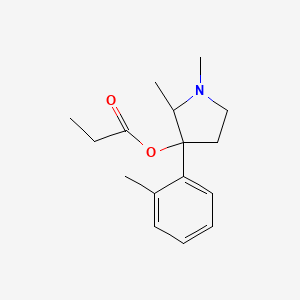
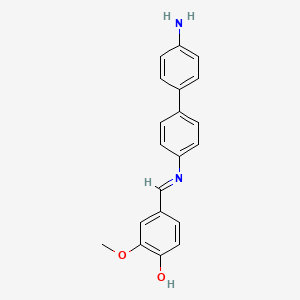
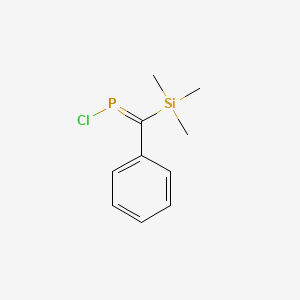
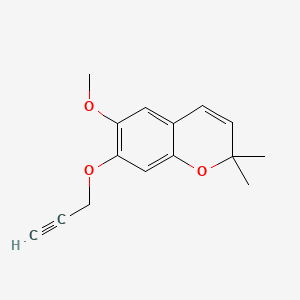
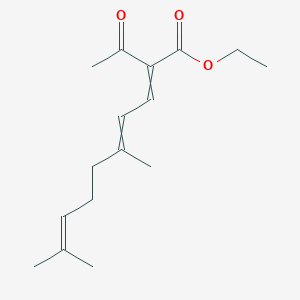
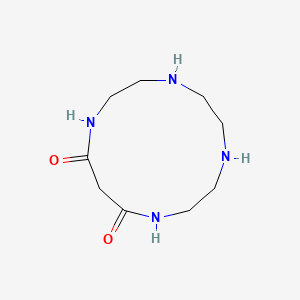


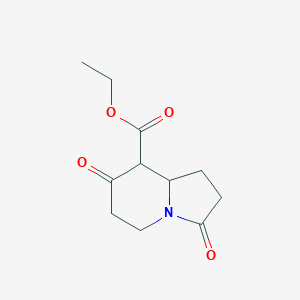
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
